1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2204052-12-8
VCID: VC2738066
InChI: InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H
SMILES: CCC(C1=C(C(=CC=C1)F)C)N.Cl
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride

CAS No.: 2204052-12-8

Cat. No.: VC2738066

Molecular Formula: C10H15ClFN

Molecular Weight: 203.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride - 2204052-12-8

Specification

CAS No. 2204052-12-8
Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
IUPAC Name 1-(3-fluoro-2-methylphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H
Standard InChI Key YWWOBCHCJIPJKF-UHFFFAOYSA-N
SMILES CCC(C1=C(C(=CC=C1)F)C)N.Cl
Canonical SMILES CCC(C1=C(C(=CC=C1)F)C)N.Cl

Introduction

Chemical Structure and Properties

Molecular Composition and Weight

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride has a molecular formula of C10H15ClFN, indicating its composition of carbon, hydrogen, chlorine, fluorine, and nitrogen atoms . The molecular weight of this compound is 203.68 g/mol, as computed by PubChem 2.1 . This moderate molecular weight places it within a range often considered favorable for drug candidates, according to pharmaceutical development principles.

Structural Features

The compound consists of a propylamine group attached to a 3-fluoro-2-methylphenyl ring structure, with an additional hydrochloride component . The R-configuration in the name indicates a specific stereochemistry at the chiral carbon center, which is crucial for potential biological activities and molecular interactions . This stereochemistry can significantly influence how the molecule interacts with biological targets, potentially affecting its pharmacological properties.

The presence of the fluorine atom in the phenyl ring is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. The 2-methyl group on the phenyl ring may further influence the electronic properties and steric characteristics of the molecule, potentially affecting its binding affinity to biological targets.

Parent Compound Relationship

The compound is derived from the parent compound (R)-1-(3-fluoro-2-methylphenyl)propan-1-amine (PubChem CID 45072383) . Understanding this relationship provides insight into the compound's synthesis pathway and potential chemical behavior. The hydrochloride salt formation is often employed in pharmaceutical development to improve solubility, stability, and bioavailability of amine-containing compounds.

Chemical Identifiers and Registration

Systematic Nomenclature

The IUPAC name for this compound is (1R)-1-(3-fluoro-2-methylphenyl)propan-1-amine;hydrochloride . This systematic nomenclature precisely describes the compound's structure according to international chemical naming conventions, facilitating its identification and classification in chemical databases and scientific literature.

Registry Numbers

The compound is registered with several important chemical databases and identification systems. Its Chemical Abstracts Service (CAS) number is 1213495-74-9, providing a unique identifier widely recognized in scientific publications and chemical registries . Additional registry entries include the PubChem Compound Identifier (CID) 53484781, DSSTox Substance ID DTXSID60704214, and Wikidata entry Q82636578 . These multiple identifiers facilitate cross-referencing across different databases and information systems.

Structural Identifiers

Several standardized structural identifiers exist for this compound. Its International Chemical Identifier (InChI) is InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 . The corresponding InChIKey, a hashed version of the InChI designed for easier web searches and database lookups, is YWWOBCHCJIPJKF-HNCPQSOCSA-N . Additionally, the Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CCC@HN.Cl . These standardized identifiers are essential for computational chemistry applications, structure searches, and chemical database integration.

Historical and Database Information

Database Record History

According to PubChem records, this compound was first added to the database on November 16, 2011, and was most recently updated on April 5, 2025 . This chronology provides context for the compound's documentation in public chemical databases and suggests ongoing interest in its properties and potential applications.

Related Chemical Entities

The PubChem database indicates relationships between this compound and several others with similar structures or connectivity patterns . These structural relationships are valuable for researchers investigating structure-activity relationships and for designing related compounds with potentially enhanced properties.

CategoryPropertyValueSource
Basic InformationPubChem CID53484781
Basic InformationMolecular FormulaC10H15ClFN
Basic InformationMolecular Weight203.68 g/mol
Basic InformationIUPAC Name(1R)-1-(3-fluoro-2-methylphenyl)propan-1-amine;hydrochloride
IdentifiersCAS Number1213495-74-9
IdentifiersDSSTox Substance IDDTXSID60704214
IdentifiersWikidataQ82636578
Chemical RepresentationsInChIInChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1
Chemical RepresentationsInChIKeyYWWOBCHCJIPJKF-HNCPQSOCSA-N
Chemical RepresentationsSMILESCCC@HN.Cl
Database InformationCreation Date2011-11-16
Database InformationModification Date2025-04-05
Related CompoundsParent Compound(R)-1-(3-fluoro-2-methylphenyl)propan-1-amine (CID 45072383)

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